3-Morpholin-4-ylmethyl-phenylamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

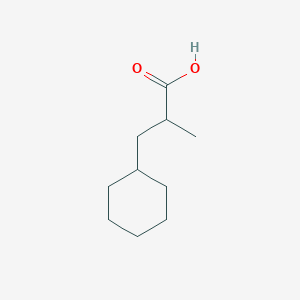

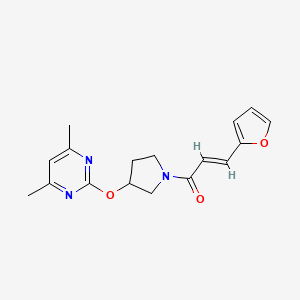

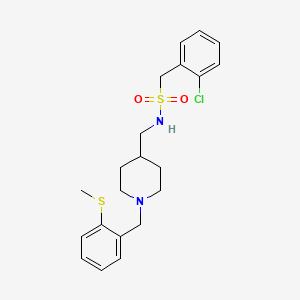

3-Morpholin-4-ylmethyl-phenylamine dihydrochloride, also known as MMMA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MMMA is a white crystalline powder that is soluble in water and has a molecular formula of C12H18Cl2N2O.

Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

One study details an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist, highlighting its potential efficacy in treating emesis and depression. The compound's solubility in water (>100 mg/mL) and long central duration of action make it suitable for both intravenous and oral clinical administration (Harrison et al., 2001).

Antimicrobial and Antitumor Activities

Another study focuses on the synthesis and biological evaluation of a morpholine derivative with significant antimicrobial, antioxidant, anti-tuberculosis (TB), anti-diabetic activities, and molecular docking studies for InhA protein. This compound showed remarkable anti-TB activity and superior antimicrobial effectiveness (Mamatha S.V et al., 2019).

Dielectric Properties

Research on the structure and dielectric properties of ionic compounds with a flexible ammonium moiety, including morpholine-based compounds, provides insights into their phase transitions and potential applications in materials science (Hui‐Ting Wang et al., 2015).

Chemotherapy Agents Development

The efficient synthesis of beta-amino alcohols, including morpholine derivatives, for developing novel chemotherapy agents, demonstrates the utility of these compounds in medicinal chemistry (Kauffman et al., 2000).

Enhanced Fluorescence in Materials

A study on the fluorescence enhancement of europium complexes co-doped with terbium complexes in a poly(methyl methacrylate) matrix showcases the potential of morpholine derivatives in enhancing material properties for optical applications (Jiu et al., 2006).

Propriétés

IUPAC Name |

3-(morpholin-4-ylmethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13;;/h1-3,8H,4-7,9,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSJWWOORUPEJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2736981.png)

![2-(4-Chlorophenyl)-4-formyl-[1,2,3]triazole](/img/structure/B2736982.png)

![1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2736988.png)

![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2736989.png)

![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]but-2-ynamide](/img/structure/B2736995.png)

methanone](/img/structure/B2736997.png)